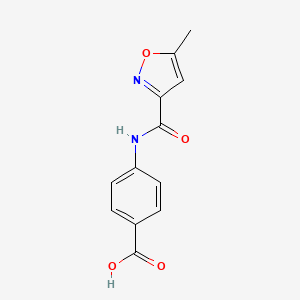
2-Chloro-4-methoxy-5-methylbenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methoxy-5-methylbenzyl alcohol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-5-methylbenzyl alcohol can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-5-methylbenzyl alcohol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete chlorination.
Another method involves the methylation of 2-chloro-4-methoxybenzyl alcohol using methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at reflux temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2-Chloro-4-methoxy-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-4-methoxy-5-methylbenzaldehyde or 2-Chloro-4-methoxy-5-methylbenzoic acid.
Reduction: this compound.
Substitution: 2-Amino-4-methoxy-5-methylbenzyl alcohol or 2-Thio-4-methoxy-5-methylbenzyl alcohol.
科学的研究の応用
2-Chloro-4-methoxy-5-methylbenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Chloro-4-methoxy-5-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfering with essential metabolic pathways.
類似化合物との比較
2-Chloro-4-methoxy-5-methylbenzyl alcohol can be compared with other similar compounds, such as:
4-Chloro-2-methoxybenzyl alcohol: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
2-Methoxybenzyl alcohol: Lacks both the chlorine and methyl groups, resulting in different chemical properties and applications.
5-Chloro-2-methoxyphenylboronic acid: Contains a boronic acid group instead of an alcohol group, leading to different reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C9H11ClO2 |
|---|---|
分子量 |
186.63 g/mol |
IUPAC名 |
(2-chloro-4-methoxy-5-methylphenyl)methanol |
InChI |
InChI=1S/C9H11ClO2/c1-6-3-7(5-11)8(10)4-9(6)12-2/h3-4,11H,5H2,1-2H3 |
InChIキー |
SHUSYAUQGXPDLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)




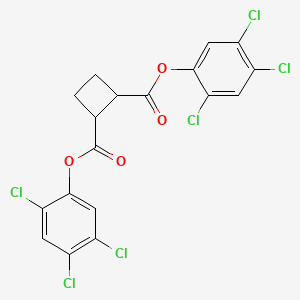
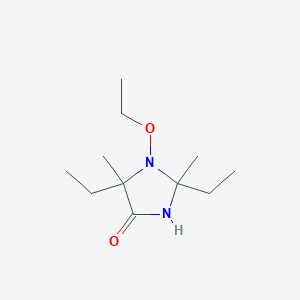
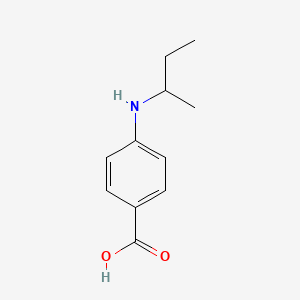
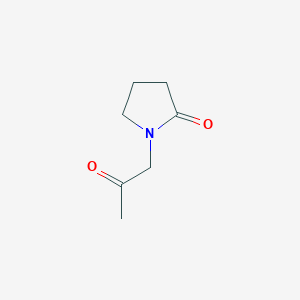
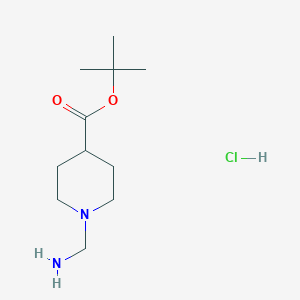
![1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid](/img/structure/B13943680.png)
